3-benzyl-7-(2,3-dihydro-1H-indol-1-yl)-5-(thiophen-2-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
- The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base like sodium hydride.
Attachment of the Indole Moiety:
- The indole ring is typically introduced through a condensation reaction with an appropriate indole derivative.
- Catalysts such as Lewis acids (e.g., zinc chloride) may be used to enhance the reaction efficiency.
Incorporation of the Thiophene Ring:
- The thiophene ring is often introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Industrial Production Methods:
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Benzyl-7-(2,3-dihydro-1H-indol-1-yl)-5-(thiophen-2-yl)-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione typically involves multi-step reactions. A common synthetic route includes:
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Formation of the Thiazolopyrimidine Core:
- Starting with a suitable pyrimidine derivative, the thiazole ring is introduced through cyclization reactions.
- Reagents such as thiourea or thioamides are often used under acidic or basic conditions to facilitate the cyclization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, converting them to amines or thioethers, respectively.
Substitution: The benzyl and thiophene groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Electrophiles such as halogens (chlorine, bromine) or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thioethers.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an antimicrobial agent due to its unique structural features.
- Explored for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Potential applications in drug discovery, particularly as a scaffold for designing new therapeutic agents.
- Studied for its anti-inflammatory and anticancer properties.
Industry:
- Used in the development of new materials with specific electronic or optical properties.
- Potential applications in the field of organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of 3-Benzyl-7-(2,3-dihydro-1H-indol-1-yl)-5-(thiophen-2-yl)-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione is not fully understood but is believed to involve:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
3-Benzyl-7-(1H-indol-1-yl)-5-(thiophen-2-yl)-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione: Lacks the dihydro modification on the indole ring.
3-Benzyl-7-(2,3-dihydro-1H-indol-1-yl)-5-(furan-2-yl)-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione: Contains a furan ring instead of a thiophene ring.
Uniqueness:
- The presence of the dihydro modification on the indole ring and the thiophene ring makes this compound unique, potentially altering its electronic properties and biological activity compared to its analogs.
Properties
Molecular Formula |
C24H18N4S3 |
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Molecular Weight |
458.6 g/mol |
IUPAC Name |
3-benzyl-7-(2,3-dihydroindol-1-yl)-5-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C24H18N4S3/c29-24-28(15-16-7-2-1-3-8-16)23-20(31-24)22(25-21(26-23)19-11-6-14-30-19)27-13-12-17-9-4-5-10-18(17)27/h1-11,14H,12-13,15H2 |
InChI Key |
PCVIBYWRDKYYIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC(=NC4=C3SC(=S)N4CC5=CC=CC=C5)C6=CC=CS6 |
Origin of Product |
United States |
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